molecular formula C10H9Cl2NO B3053633 N-(2,2-dichloroethenyl)-4-methylbenzamide CAS No. 54888-30-1

N-(2,2-dichloroethenyl)-4-methylbenzamide

Cat. No.: B3053633
CAS No.: 54888-30-1
M. Wt: 230.09 g/mol
InChI Key: HPFANBPWWVMZQZ-UHFFFAOYSA-N
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Description

N-(2,2-dichloroethenyl)-4-methylbenzamide is a chemical compound with the molecular formula C9H7Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichloroethenyl group attached to a benzamide structure, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

N-(2,2-dichloroethenyl)-4-methylbenzamide, also known as Permethrin , primarily targets the Sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

Permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the sodium channels, disrupting the electrical activity of the nerve cells . This disruption can lead to a variety of downstream effects, including paralysis and death of the pests .

Pharmacokinetics

In terms of pharmacokinetics, insects are more affected by Permethrin than humans or dogs because they are unable to metabolize the toxins as quickly .

Result of Action

The primary result of Permethrin’s action is the paralysis and eventual death of pests . This is achieved through the disruption of the sodium channel current, leading to delayed repolarization of the nerve cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Permethrin. For example, the compound’s effectiveness can be affected by the presence of other chemicals, the pH of the environment, and the temperature . Additionally, the compound’s stability can be influenced by exposure to light and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloroethenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2,2-dichloroethenylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloroethenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their corresponding oxides and reduced forms .

Scientific Research Applications

N-(2,2-dichloroethenyl)-4-methylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dichloroethenyl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a dichloroethenyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(2,2-dichloroethenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFANBPWWVMZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349528
Record name N-(2,2-dichloroethenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54888-30-1
Record name N-(2,2-dichloroethenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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